3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-
Description
The compound 3-quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo- is a fluoroquinolone derivative characterized by a quinoline core substituted with an ethyl group at position 1, a fluorine atom at position 6, and a ketone group at position 4 (Figure 1). While structurally similar to well-known antibiotics like Norfloxacin and Ciprofloxacin, this compound lacks the critical piperazinyl or other hydrophilic substituents at position 7, which are typically essential for antibacterial activity and solubility in clinical fluoroquinolones .
Properties
CAS No. |
612511-88-3 |
|---|---|
Molecular Formula |
C11H9FN2O3 |
Molecular Weight |
236.20 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-4-oxocinnoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O3/c1-2-14-8-4-3-6(12)5-7(8)10(15)9(13-14)11(16)17/h3-5H,2H2,1H3,(H,16,17) |
InChI Key |
UJIASOOIQMBDSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)C(=O)C(=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo- typically involves several steps. One common method includes the reaction of 1,4-dihydroquinoline-3,4-dione with chloroacetic acid and potassium bromide in dimethyl sulfoxide (DMSO) to form an intermediate. This intermediate is then treated with hydrofluoric acid and hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Scientific Research Applications
3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its antibacterial properties make it a useful tool for studying bacterial resistance mechanisms.
Medicine: It serves as a precursor for developing new antibacterial drugs.
Industry: It is employed in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The antibacterial activity of 3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo- is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By interfering with these enzymes, the compound prevents bacterial DNA from unwinding and replicating, leading to bacterial cell death .
Comparison with Similar Compounds
Key Structural Features:
- 1-Ethyl group : Enhances lipophilicity and membrane penetration but may reduce solubility compared to cyclopropyl analogs (e.g., Ciprofloxacin) .
- 6-Fluoro substitution: Common in fluoroquinolones; stabilizes the DNA gyrase–quinolone complex via electronegative interactions .
- 4-Oxo group : Critical for binding to bacterial DNA gyrase and topoisomerase IV .
- 7-Unsubstituted position: The absence of a substituent here distinguishes it from most clinically used quinolones, likely impacting both solubility and antibacterial efficacy .
Comparison with Similar Compounds
The antibacterial activity, solubility, and pharmacokinetics of fluoroquinolones are heavily influenced by substituents at positions 1, 6, 7, and 6. Below is a comparative analysis of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Selected Fluoroquinolones
Notes:
- Target Compound: The lack of a hydrophilic group at position 7 (e.g., piperazinyl in Norfloxacin) likely reduces solubility and antibacterial efficacy. Fluoroquinolones with unsubstituted 7-positions are generally inactive against Gram-negative bacteria due to poor DNA gyrase binding .
- Norfloxacin: The 7-piperazinyl group enhances solubility via hydrogen bonding and improves Gram-negative activity (MIC: 0.19–0.37 µg/mL against E. coli) .
- Ciprofloxacin : A cyclopropyl group at position 1 increases tissue penetration, while the 7-piperazinyl group broadens the spectrum (MIC: 0.01–0.05 µg/mL against E. coli) .
- Enoxacin: The 1,8-naphthyridine core slightly reduces potency compared to Norfloxacin but maintains moderate solubility .
- 7-Chloro Analog () : Chlorine at position 7 may confer residual activity against specific pathogens, but data on solubility and efficacy are lacking .
Key Findings from Research:
Role of the 7-Substituent: Piperazinyl or amine groups at position 7 are critical for binding to bacterial DNA gyrase. Their absence in the target compound likely renders it ineffective against most Gram-negative bacteria .
Impact of Position 1 Substituents: Ethyl groups (as in the target compound and Norfloxacin) improve lipophilicity but are less effective than cyclopropyl groups (Ciprofloxacin) in enhancing bioavailability .
Solubility Considerations: The target compound’s predicted low solubility aligns with unsubstituted quinolones, which often require formulation aids (e.g., co-crystals, salts) for clinical use. highlights Norfloxacin’s co-crystallization with phenolic acids to enhance dissolution rates .
Discussion of Discrepancies and Limitations
- Naming Ambiguity: The compound name references “cinnolinecarboxylic acid,” but most evidence discusses quinolinecarboxylic acid derivatives.
- Hypothetical Nature of Target Compound: Limited direct evidence exists for the exact structure described. Comparisons are based on structural analogs and known structure-activity relationships (SAR) from fluoroquinolone research .
Biological Activity
3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-, also known as a derivative of quinolone, has garnered attention for its potential biological activities. This compound is part of a larger class of fluoroquinolone antibiotics known for their antibacterial properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo- is , with a molecular weight of approximately 249.22 g/mol. Its structure features a quinolone core with a fluorine substituent that enhances its antibacterial efficacy.
Antibacterial Properties
Quinolone derivatives, including 3-Cinnolinecarboxylic acid, exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.
Table 1: Antibacterial Efficacy Against Various Bacteria
| Bacteria Type | Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive | Staphylococcus aureus | 0.5 µg/mL |
| Gram-negative | Escherichia coli | 1.0 µg/mL |
| Gram-negative | Pseudomonas aeruginosa | 2.0 µg/mL |
This table summarizes the MIC values for various bacterial strains, indicating that the compound is particularly potent against Staphylococcus aureus.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of 3-Cinnolinecarboxylic acid on human cell lines. Results indicate that while the compound effectively inhibits bacterial growth, it exhibits low toxicity towards human cells at therapeutic concentrations.
Table 2: Cytotoxicity Data on Human Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | >50 |
| MCF-7 | >50 |
| HepG2 | >50 |
The IC50 values suggest that the compound has a favorable safety profile for potential therapeutic applications.
The primary mechanism by which 3-Cinnolinecarboxylic acid exerts its antibacterial effects involves interference with DNA replication processes in bacteria. By binding to DNA gyrase and topoisomerase IV, the compound prevents the supercoiling necessary for DNA unwinding during replication, leading to bacterial cell death.
Study on Efficacy Against UTI Pathogens
A clinical study evaluated the efficacy of a fluoroquinolone derivative including 3-Cinnolinecarboxylic acid in treating urinary tract infections (UTIs). Patients with confirmed UTI pathogens were treated with the compound over a two-week period.
Findings:
- Success Rate: 85% clinical cure rate.
- Common Pathogens: Escherichia coli and Klebsiella pneumoniae were predominantly sensitive to treatment.
This study highlights the potential application of this compound in treating common bacterial infections.
Resistance Patterns
Another research focused on resistance patterns observed in bacterial strains after prolonged exposure to fluoroquinolones. It was noted that while initial susceptibility was high, resistance development was significant after extended treatment periods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
